In Vivo Teratogenicity Comparison: 2-Pyrrolidinone N-Butyric Acid (PBA) vs. Levetiracetam (LEV) and Enantiomer (REV)
A comparative in vivo study in a SWV/Fnn mouse model assessed the teratogenic potential of 4-(2-Oxopyrrolidin-1-yl)butanoic acid (referred to as 2-pyrrolidinone N-butyric acid, PBA), the parent drug levetiracetam (LEV), and its enantiomer (REV). The study provides quantitative differentiation of PBA's developmental safety profile. At 1,200 mg/kg/day, PBA treatment resulted in a significantly increased overall incidence of skeletal abnormalities, including hypoplastic phalanges, a finding not observed at the same dose for LEV or REV [1].
| Evidence Dimension | Developmental toxicity (skeletal abnormalities) |
|---|---|
| Target Compound Data | Significantly increased overall incidence of skeletal abnormalities and specifically hypoplastic phalanges |
| Comparator Or Baseline | Levetiracetam (LEV) at 1,200 mg/kg/day: No significant increase; Enantiomer (REV) at 600 mg/kg/day: No significant increase |
| Quantified Difference | Significant increase vs. non-significant finding in comparator groups (statistical significance threshold p<0.05) |
| Conditions | In vivo SWV/Fnn mouse model, intraperitoneal injection, once daily on gestational days 8.5-12.5, assessment on day 18.5 |
Why This Matters
This directly quantifies a divergent toxicological outcome for the target compound compared to its closely related structural analogs, which is critical for researchers designing in vivo studies involving levetiracetam metabolism or assessing the safety profile of its primary metabolite.
- [1] Isoherranen, N., Spiegelstein, O., Bialer, M., Zhang, J., Merriweather, M., Yagen, B., ... & Finnell, R. H. (2003). Developmental outcome of levetiracetam, its major metabolite in humans, 2-pyrrolidinone N-butyric acid, and its enantiomer (R)-alpha-ethyl-oxo-pyrrolidine acetamide in a mouse model of teratogenicity. Epilepsia, 44(10), 1280-1288. View Source
